

# Preliminary In Vitro Profile of MS115: A Technical Overview

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## Compound of Interest

Compound Name: MS115  
Cat. No.: B15544521

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Disclaimer: Publicly available information for a compound specifically designated "**MS115**" is limited. However, extensive research exists for APG-115 (Alrizomadlin), a clinical-stage MDM2 inhibitor. Given the nomenclature similarity, this document summarizes the preliminary in vitro studies of APG-115, which may be the compound of interest.

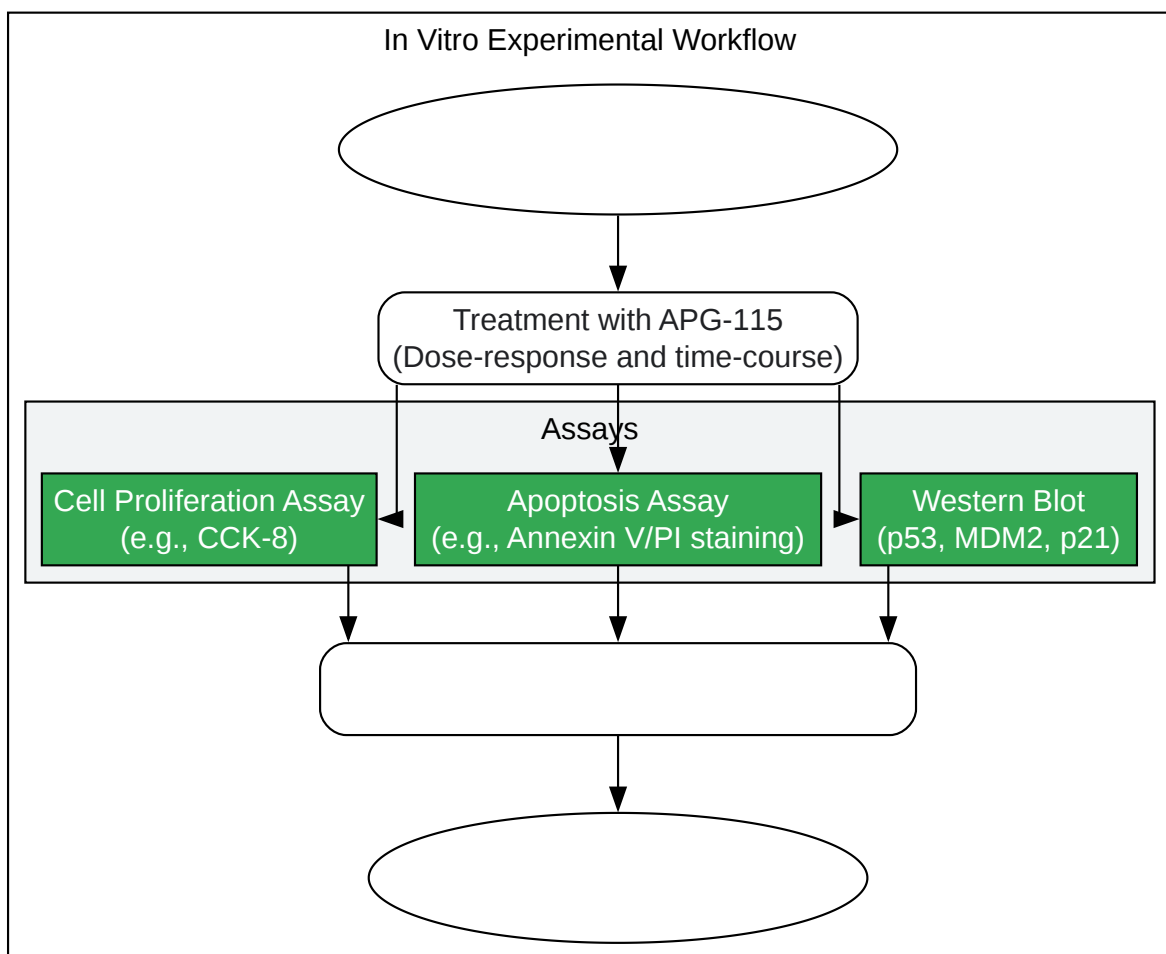
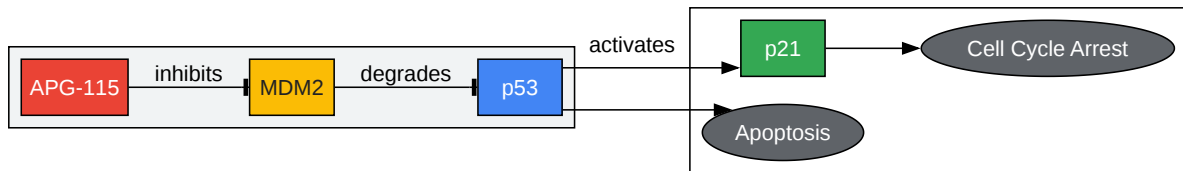
This technical guide provides an in-depth overview of the core pre-clinical, in vitro data for APG-115, tailored for researchers, scientists, and drug development professionals. The document outlines key experimental findings, methodologies, and the compound's mechanism of action.

## Mechanism of Action

APG-115 is a novel, potent small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2)-p53 interaction.[1][2][3] In cancer cells with wild-type (WT) TP53, the p53 tumor suppressor protein is often inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. APG-115 is designed to block this interaction, thereby stabilizing and activating p53.[3] This leads to the induction of p53-mediated downstream pathways, resulting in cell cycle arrest and apoptosis in tumor cells.[4]

## Signaling Pathway

The primary signaling pathway affected by APG-115 is the MDM2-p53 pathway. By inhibiting MDM2, APG-115 leads to the accumulation of p53, which can then transcriptionally activate its target genes, such as p21 and PUMA, leading to cell cycle arrest and apoptosis.



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## References

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- 3. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
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